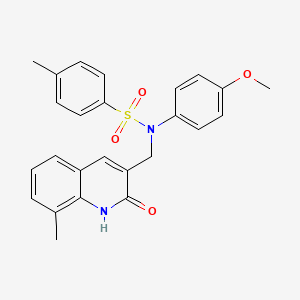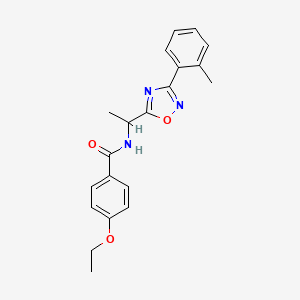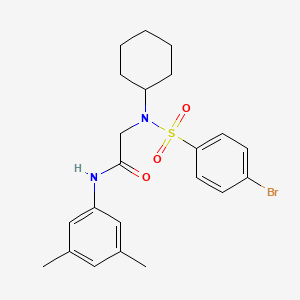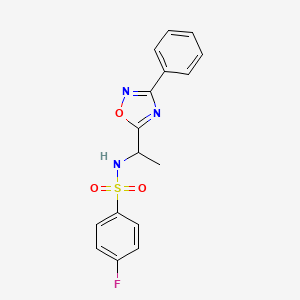
N-(furan-2-ylmethyl)-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPyNO and has a molecular weight of 403.4 g/mol.
Mecanismo De Acción
FPyNO is believed to exert its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. FPyNO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
FPyNO has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FPyNO has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, FPyNO has been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPyNO in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, one limitation of using FPyNO is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of FPyNO. One potential application is in the development of new cancer therapies. FPyNO has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, FPyNO may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the mechanism of action and potential therapeutic effects of FPyNO in these diseases. Finally, FPyNO may have potential applications in the development of new antibiotics and antifungal agents. Further studies are needed to determine the efficacy and safety of FPyNO in these applications.
Métodos De Síntesis
The synthesis of FPyNO involves the reaction of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline with furfural in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
FPyNO has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, neurodegenerative diseases, and antimicrobial activities.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-23(25)16-10-12(6-7-14(16)20-11-13-4-3-9-26-13)18-21-17(22-27-18)15-5-1-2-8-19-15/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPTYGIATBREOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690298.png)
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7690303.png)

